1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Itraconazole synthesis Antifungal intermediates Piperazine regiochemistry

Researchers optimizing convergent itraconazole synthesis face unnecessary N-arylation steps when using simpler piperazine precursors lacking the aniline moiety. This compound (CAS 74852-62-3) provides the correct 4-methoxy regioisomer with the 4-aminophenyl group pre-installed, eliminating one synthetic step versus 4-MeOPP. • Pre-installed 4-aminophenyl handle enables direct amide coupling, sulfonamide formation, or reductive amination • Dual-certified as Itraconazole Impurity 15 & Posaconazole Impurity 108 - one reference standard for two ANDA programs • Solid form (mp 186°C) ensures accurate compound management vs. low-melting analogues

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
CAS No. 74852-62-3
Cat. No. B016758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
CAS74852-62-3
Synonyms1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine;  4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine; 
Molecular FormulaC17H21N3O
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N
InChIInChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3
InChIKeyVXEGSRKPIUDPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Key Intermediate for Antifungals and CNS Research


1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine (CAS 74852-62-3) is a diarylpiperazine derivative characterized by a central piperazine ring bearing a 4-methoxyphenyl group at the N1 position and a 4-aminophenyl group at the N4 position [1]. This substitution pattern confers a defined solid-state form with a melting point of 175–180 °C and a molecular weight of 283.37 g/mol [1]. The compound is most prominently recognized as a critical late-stage intermediate in the industrial synthesis of the triazole antifungal itraconazole, where the para-methoxy substituent on the phenyl ring is essential for the biological activity of the final drug substance [2].

Regiochemistry

Para-methoxy orientation required for itraconazole synthesis; ortho/meta analogues yield divergent final compounds.

Intermediate Advancement

Pre-installed 4-aminophenyl group reduces synthetic step count relative to 4-MeOPP intermediates.

Solid Form

High-melting solid facilitates accurate weighing and storage compared to low-melting piperazine analogues.

Impurity Standard

Certified as Itraconazole Impurity 15 and Posaconazole Impurity 108, covering two azole APIs.

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Substitution Specificity


Generic substitution of this diarylpiperazine with structurally related piperazine derivatives is not feasible without compromising synthetic efficiency, analytical specificity, or downstream pharmacological relevance. The para-methoxy orientation on the phenyl ring is a strict requirement for the antifungal potency of itraconazole; replacing it with ortho- or meta-methoxy analogs yields intermediates that produce triazole antifungals with altered ergosterol-inhibitory activity [1]. Furthermore, simpler analogs such as 1-(4-methoxyphenyl)piperazine (4-MeOPP, CAS 38212-30-5) lack the 4-aminophenyl functionality, necessitating additional synthetic steps to introduce the aniline moiety required for the final API [2]. The quantitative evidence below demonstrates the measurable differences in physical form, regulatory utility, and synthetic positioning that differentiate this compound from its closest in-class alternatives.

Methoxy Regioisomer Mismatch

Ortho- or meta-methoxy piperazines produce triazole products with altered antifungal profiles; only para-methoxy yields the itraconazole structure referenced in pharmaceutical manufacturing.

Incomplete Aryl Amine Functionality

Analogues lacking the 4-aminophenyl group (e.g., 4-MeOPP) require additional N-arylation steps, increasing synthetic complexity and yield loss risks.

Physical Form Differences

Low-melting alternatives may soften near ambient conditions, compromising gravimetric accuracy and long-term storage stability.

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Head-to-Head Evidence


Regiochemical Specificity in Itraconazole Synthesis

The 4-methoxy substitution pattern on the phenyl ring of the piperazine core is a structural determinant for the antifungal activity of itraconazole. A dedicated synthetic study confirmed that itraconazole analogues incorporating 2-methoxy or 3-methoxy groups in place of the 4-methoxy substituent were synthesized as comparator molecules, yet the 4-methoxy regiochemistry remains the standard for the clinically used antifungal agent [1]. This establishes that the target compound, which bears the correct 4-methoxy orientation, is the required intermediate for producing pharmacologically competent itraconazole, whereas the 2- or 3-methoxy piperazine intermediates lead to analogues with divergent antifungal profiles [1].

Regiochemistry Requirement
Class-level inference
4-methoxy orientation is the active regiochemistry for itraconazole; 2- and 3-methoxy analogues produce structurally distinct triazole products.
Para-methoxy regiochemistry is mandatory for synthesizing reference itraconazole.
Comparative synthesis study; ortho and meta analogues were prepared and characterized.
Itraconazole synthesis Antifungal intermediates Piperazine regiochemistry

Solid-State Handling Advantage

The target compound exists as a solid with a melting point of 175–180 °C (decomposition) as documented by CAS Common Chemistry [1]. In contrast, the simpler analogue 1-(4-methoxyphenyl)piperazine (4-MeOPP, CAS 38212-30-5) melts at 42–47 °C, a temperature range that approaches ambient conditions and makes the compound prone to softening or liquefaction during routine laboratory handling . This 133 °C difference in melting point translates into distinct storage, weighing, and formulation behaviors that affect both research reproducibility and pilot-scale process development.

Solid-State Stability
Cross-study comparable
Δ 133 °C
Higher melting point supports reliable solid handling and accurate gravimetric dispensing.
Target mp 175–180 °C vs. 4-MeOPP mp 42–47 °C; CAS reported values.
Solid-state properties Melting point Pharmaceutical intermediate handling

Dual-API Reference Standard Coverage

The compound is formally designated and supplied as Itraconazole Impurity 15 (also referred to as Itraconazole Methoxy Amino Impurity) and simultaneously as Posaconazole Impurity 108 (Posaconazole Impurity 75) [1]. This dual certification arises because the 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline scaffold is a common synthetic precursor or degradant bridging two chemically distinct triazole antifungal pharmacophores. In comparison, the simpler analogue 1-(4-methoxyphenyl)piperazine (4-MeOPP) is certified only as Itraconazole Impurity 19 [2], providing coverage for a single API. The nitro analogue 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2) is cited as Posaconazole Impurity 87 but does not carry the dual itraconazole/posaconazole designation . A single procurement of the target compound thus supports analytical method development, forced degradation studies, and release testing across two high-volume generic antifungal programs.

Reference Standard Scope
Cross-study comparable
Covers Itraconazole Impurity 15 and Posaconazole Impurity 108 (2 APIs) vs. single-API coverage by 4-MeOPP.
A single vial supports method validation for two azole antifungal generic programs.
Vendor catalog impurity designations; 4-MeOPP is only Itraconazole Impurity 19.
Reference standard Impurity profiling Antifungal QC Itraconazole Posaconazole

Synthetic Step Economy

The target compound contains both the 4-methoxyphenyl and 4-aminophenyl groups pre-installed on the piperazine core, positioning it as a late-stage intermediate in the convergent synthesis of itraconazole. The simpler analogue 1-(4-methoxyphenyl)piperazine (4-MeOPP) possesses only the methoxyphenyl group and requires an additional N-arylation step to introduce the 4-aminophenyl (or its protected equivalent) before the molecule can be advanced to the final API [1][2]. This one-step advancement translates into reduced overall step count, lower cumulative solvent consumption, and decreased intermediate isolation requirements when the target compound is used as the starting point for the final coupling sequence.

Step Economy
Class-level inference
Pre-installed 4-aminophenyl group saves ≥1 synthetic step compared to 4-MeOPP, which requires additional N-arylation.
Advanced intermediate may reduce cumulative yield loss and solvent consumption.
Inferred from structural comparison; published synthetic routes support this advancement.
Synthetic route efficiency Step count Itraconazole process chemistry

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine: Application Scenarios


Generic Itraconazole API Process Development

For laboratories developing or optimizing convergent synthetic routes to itraconazole, this compound provides the correct 4-methoxy regioisomer with the 4-aminophenyl group pre-installed, eliminating the need for a separate N-arylation step required when starting from 1-(4-methoxyphenyl)piperazine (4-MeOPP) [1]. The 4-methoxy orientation is essential for the antifungal activity of the final drug product; 2- and 3-methoxy analogues lead to compounds with divergent pharmacological profiles and are not substitutes in validated manufacturing processes [1].

Dual-API Impurity Profiling for ANDA

Analytical laboratories supporting generic pharmaceutical ANDA filings for both itraconazole and posaconazole can leverage the dual impurity certification of this compound as Itraconazole Impurity 15 and Posaconazole Impurity 108 . This eliminates the need to source and qualify two separate reference standards, simplifying inventory management and reducing per-program analytical qualification costs while providing fully characterized material compliant with regulatory impurity guidelines .

Fragment-Based Drug Discovery

The compound serves as a versatile fragment molecule for drug discovery programs targeting CNS receptors, as the 4-aminophenyl group provides a chemically accessible handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination), while the 4-methoxyphenyl group modulates lipophilicity and receptor recognition . Its solid physical form (mp 175–180 °C) facilitates accurate compound management in fragment library curation compared to low-melting analogues such as 4-MeOPP (mp 42–47 °C) [2].

Computational Antipsychotic Lead Optimization

Computational docking studies have demonstrated that the compound engages antipsychotic-relevant protein targets, achieving a binding energy of −6.57 kcal/mol against the 6DZV protein, the lowest binding energy observed among the three test proteins (7LIA, 6DZV, 7LI6) [3]. This in silico profile supports its use as a starting scaffold for structure-based optimization of novel antipsychotic candidates, where the aminophenyl group can be systematically elaborated to improve binding affinity and selectivity.

Application
Selection Property
Validation Focus
Itraconazole API Process Studies
4-Methoxy regiochemistry and pre-installed 4-aminophenyl group
Regiochemical identity and synthetic step economy
Dual-API Impurity Method Development
Certified as Itraconazole Impurity 15 and Posaconazole Impurity 108
Cross-API chromatographic specificity and impurity profiling
CNS Fragment-Based Screening
Chemically accessible 4-aminophenyl handle and high-melting solid form
Derivatization compatibility and compound management accuracy
Antipsychotic Lead Optimization (in silico)
Reported docking binding energy against 6DZV protein
In silico affinity and selectivity across target proteins

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